molybdenum(4+);tetrahydroxide

Description

Significance of Molybdenum in Variable Oxidation States for Chemical and Biological Systems

The versatility of molybdenum's oxidation states is fundamental to its diverse roles. iloencyclopaedia.org In industrial applications, molybdenum is a key component in alloys and catalysts. iloencyclopaedia.orglidsen.com Biologically, molybdenum is an essential trace element for most living organisms. atamanchemicals.commdpi.com It is a critical component of the active sites of numerous enzymes, known as molybdoenzymes, which catalyze vital redox reactions in the global carbon, nitrogen, and sulfur cycles. atamanchemicals.commdpi.com These enzymes harness the ability of molybdenum to cycle between its higher oxidation states, typically Mo(IV), Mo(V), and Mo(VI), to facilitate the transfer of electrons and oxygen atoms. atamanchemicals.commdpi.com For instance, nitrogenases, which are crucial for biological nitrogen fixation, contain an iron-molybdenum cofactor where molybdenum is believed to be in the +3 or +4 oxidation state. wikipedia.orgatamanchemicals.com

Overview of the Research Landscape for Molybdenum(IV) Species

Research into molybdenum(IV) species is driven by their importance in both biological and materials science. The aqueous chemistry of Mo(IV) has been a subject of study, with investigations into its nature in various solutions. acs.orgacs.orgnih.gov The synthesis and characterization of Mo(IV) complexes are ongoing areas of research, with a focus on understanding their structure, reactivity, and potential applications. acs.orgresearchgate.net For example, the synthesis of molybdenum carbide, a material with interesting properties, has been explored using molybdenum(IV) hydroxide (B78521) as a precursor. reddit.com The study of Mo(IV) compounds also extends to their potential as catalysts and their role as intermediates in the formation of other materials. lidsen.comnoahchemicals.com

Fundamental Concepts of Hydroxo Ligands in Transition Metal Chemistry

Hydroxo ligands (OH⁻) are significant in the coordination chemistry of transition metals. fiveable.mesavemyexams.com They are negatively charged ligands that possess a lone pair of electrons, enabling them to form dative covalent bonds with a central metal ion. savemyexams.com The presence of hydroxo ligands can influence the properties of the resulting metal complex, including its solubility, stability, and reactivity. fiveable.me These ligands can participate in acid-base reactions and can also form bridges between metal centers, leading to the formation of polynuclear complexes. dalalinstitute.com The size of the hydroxo ligand allows for a coordination number of six around a central metal ion. savemyexams.com

Properties

IUPAC Name |

molybdenum(4+);tetrahydroxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Mo.4H2O/h;4*1H2/q+4;;;;/p-4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDXTWKJNMJAERW-UHFFFAOYSA-J | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[OH-].[OH-].[OH-].[OH-].[Mo+4] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[OH-].[OH-].[OH-].[OH-].[Mo+4] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H4MoO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molybdenum Iv Tetrahydroxide: Properties and Synthesis

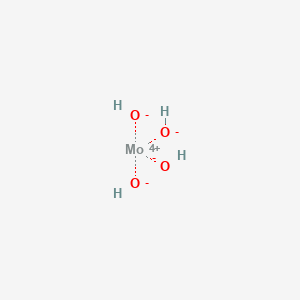

Molybdenum(IV) tetrahydroxide is an inorganic compound with the chemical formula H₄MoO₄ or Mo(OH)₄. nih.gov

Table 1: Identifiers and Properties of Molybdenum(IV) Tetrahydroxide

| Identifier/Property | Value | Source |

| IUPAC Name | molybdenum(4+);tetrahydroxide | nih.gov |

| CAS Registry Number | 126853-99-4 | nih.gov |

| Molecular Formula | H₄MoO₄ | nih.gov |

| Molecular Weight | 163.98 g/mol | nih.gov |

This table is interactive. Click on the headers to sort the data.

The synthesis of molybdenum(IV) hydroxide (B78521) can be challenging. One reported method involves the electrodeposition of a molybdenum hydroxide from an aqueous solution of molybdenum pentachloride (MoCl₅). researchgate.net This process resulted in a brown/black amorphous product on a nickel foam electrode. researchgate.net Another approach considered is a double replacement reaction with a molybdenum salt, though this can present challenges with product isolation and yield. reddit.com

Characterization and Structure

The characterization of molybdenum(IV) hydroxide (B78521) is complicated by its often amorphous nature. researchgate.net Techniques such as X-ray diffraction (XRD) are used to determine the crystallinity of the material. researchgate.net Spectroscopic methods would be essential for elucidating the structure and bonding within the compound. For related molybdenum-hydroxo complexes, techniques like infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy, along with single-crystal X-ray diffraction, have been employed to determine their structures. nih.govresearchgate.net

Chemical Reactivity and Applications

The reactivity of molybdenum(IV) hydroxide (B78521) is not extensively documented in readily available literature. However, its potential use as a precursor in the synthesis of molybdenum carbide (MoC) highlights its role as a reactive intermediate. reddit.com In this context, the hydroxide groups are proposed to react with hydroxyl groups of a polymer to form water, leading to the formation of the carbide upon pyrolysis. reddit.com

The applications of molybdenum(IV) hydroxide are closely linked to its role as a precursor and its inherent connection to the broader field of molybdenum chemistry. Molybdenum compounds, in general, are widely used as catalysts in various industrial processes, including in the petroleum industry. iloencyclopaedia.orglidsen.com Molybdenum oxides, which are related to the hydroxide, have shown promise in photocatalysis for applications like water splitting and pollutant degradation. lidsen.com

Conclusion

Direct and Indirect Synthesis Approaches for Mo(IV) Hydroxo Species

The formation of molybdenum(IV) hydroxo species can be approached through several synthetic avenues, including the reduction of higher oxidation state precursors, ligand manipulation, and oxidation from lower oxidation states. These methods often lead to complex mixtures or species where the hydroxo ligand is part of a larger coordination sphere.

Reduction-Based Formation from Higher Oxidation States of Molybdenum

Reduction from the more common and stable Mo(VI) oxidation state is a primary strategy for accessing Mo(IV) compounds. This can be achieved through both electrochemical and chemical means, with the final product being highly dependent on the reaction conditions.

Electrochemical methods offer a controlled means of reducing Mo(VI) precursors. The nature of the electrolyte and the applied potential are critical in determining the product.

Aqueous and Nonaqueous Systems: In aqueous sulfuric acid solutions, polarographic studies have demonstrated a two-electron reduction wave corresponding to the conversion of Mo(VI) to Mo(IV). soton.ac.uk However, the isolation of a pure Mo(OH)₄ phase from these solutions is not straightforward. The electro-reduced solution contains Mo(IV) ions, but subsequent hydrolysis and precipitation are difficult to control. rasayanjournal.co.in

Molten Salt Electrolysis: The electrochemical reduction of Mo(VI) compounds, such as MoO₃ and pyromolybdates (Mo₂O₇²⁻), in molten LiCl-KCl eutectic at 450°C has been shown to yield molybdenum(IV) oxide (MoO₂). sc.edusc.edu While not producing the hydroxide (B78521) directly, this method confirms the accessibility of the Mo(IV) oxidation state via electrochemical reduction.

Electrodeposition from Mo(V) Precursors: Attempts to synthesize molybdenum hydroxide via electrodeposition from an aqueous solution of molybdenum(V) chloride (MoCl₅) have been reported. This process yields an amorphous brown/black product on the cathode. researchgate.net While the formation of a hydroxide is intended, the exact stoichiometry and whether the product is Mo(OH)₂ or Mo(OH)₄ remains unconfirmed due to the amorphous nature of the deposit. researchgate.net It is known that MoCl₅ is highly susceptible to hydrolysis, forming complex oxychlorides and other hydrolysis products, which complicates the electrochemical process. researchgate.net

Table 1: Electrochemical Reduction Methods for Mo(IV) Species

| Precursor | Electrolyte/Medium | Product | Notes |

|---|---|---|---|

| Mo(VI) | Aqueous H₂SO₄ | Mo(IV) in solution | Two-electron reduction observed via polarography. soton.ac.uk |

| MoO₃, Mo₂O₇²⁻ | Molten LiCl-KCl | MoO₂ | High-temperature process yielding the oxide. sc.edusc.edu |

Chemical reducing agents can be employed to convert Mo(VI) to lower oxidation states. The choice of reductant and the control of pH are paramount in directing the reaction towards the desired Mo(IV) product.

Reduction with Borohydrides: The reaction of sodium molybdate (B1676688) (Na₂MoO₄) with sodium borohydride (B1222165) (NaBH₄) in aqueous solution leads to the formation of molybdenum(IV) oxide (MoO₂), not the hydroxide. wikipedia.org The reaction is represented as: Na₂MoO₄ + NaBH₄ + 2H₂O → NaBO₂ + MoO₂ + 2NaOH + 3H₂ wikipedia.org Interestingly, studies focusing on the reaction stoichiometry in a controlled pH range of 4-7 have reported the formation of molybdenum(V) hydroxide, MoO(OH)₃·2H₂O, suggesting that precise pH control can lead to partial reduction and hydrolysis. iaea.org

Reduction in Acidic Media: The reduction of acidified molybdate solutions using various agents often leads to species other than Mo(OH)₄.

Using tin(II) chloride or sodium dithionite (B78146) can result in the formation of brown molybdenum(V) species or mixed-valence Mo(V)-Mo(VI) oxides known as "molybdenum blues". imoa.info

Reduction with nascent hydrogen, generated from zinc or aluminum in hydrochloric acid, produces colored solutions indicative of lower molybdenum oxidation states, potentially including Mo(IV) or Mo(V) chloride complexes, but not isolated Mo(OH)₄. sciencemadness.org

A patented process describes the reduction of an acidic molybdate solution with metallic iron to produce molybdenum(III). Subsequent neutralization with a base precipitates molybdenum(III) hydroxide, Mo(OH)₃. google.com This method does not yield the Mo(IV) state.

Table 2: Chemical Reduction of Mo(VI) Precursors

| Reducing Agent | Precursor/Medium | Product | Notes |

|---|---|---|---|

| Sodium Borohydride (NaBH₄) | Sodium Molybdate / H₂O | MoO₂ | Yields the more stable oxide. wikipedia.org |

| Sodium Borohydride (NaBH₄) | Molybdate / H₂O (pH 4-7) | MoO(OH)₃·2H₂O | Precise pH control leads to Mo(V) hydroxide. iaea.org |

| Tin(II) Chloride | Acidified Molybdate | Mo(V) species | Forms brown solutions. imoa.info |

Ligand Exchange and Substitution Reactions Leading to Mo(IV) Hydroxo Coordination

The formation of Mo(OH)₄ can theoretically be achieved through the hydrolysis of Mo(IV) salts or by ligand exchange on a pre-formed Mo(IV) complex.

Hydrolysis of Mo(IV) Precursors: While conceptually straightforward, the hydrolysis of simple Mo(IV) halides like MoCl₄ is difficult to control and typically leads to the formation of molybdenum(IV) oxide (MoO₂) rather than the hydroxide. The high charge density of the Mo⁴⁺ ion promotes extensive hydrolysis and olation (formation of oxo-bridges), ultimately favoring the thermodynamically stable oxide.

Hydrolysis of Mo(V) Precursors: The hydrolysis of MoCl₅ is known to be a complex process that yields ill-defined hydrolysis products and oxychlorides, not pure Mo(OH)₄. researchgate.net

Hydrolysis of Organometallic Mo Complexes: The hydrolysis of molybdenum alkoxides has been investigated as a pathway in sol-gel methods to produce molybdenum oxides. researchgate.netacs.org In these processes, hydroxo species are presumed to be intermediates, but they rapidly undergo condensation to form oxo-bridged polymers and ultimately the oxide. For example, the hydrolysis of binuclear oxomolybdenum(V) ethoxide complexes can lead to larger clusters containing hydroxo ligands, such as [Mo₈O₈Cl₆(μ₃-O)₄(OH)₂(μ₂-OH)₄(μ₂-OEt)₄(HOEt)₄], but not the simple tetrahydroxide. researchgate.netacs.org

Ligand Exchange on Coordinated Mo(IV): The synthesis of trans-Mo(O)₂(dppee)₂, a Mo(IV) complex, was achieved through the hydrolysis and deprotonation of [Mo(O)(Cl)(dppee)₂]Cl with NaOH in methanol (B129727). nih.gov This reaction demonstrates the formation of oxo ligands from a higher oxidation state precursor via a hydroxo intermediate, but it does not yield a simple hydroxo complex.

Oxidative Pathways from Lower Oxidation State Molybdenum Complexes

The synthesis of Mo(IV) hydroxo complexes via the oxidation of Mo(III) precursors is not a well-documented route. While Mo(III) hydroxide can be prepared, google.com its controlled oxidation to Mo(IV) hydroxide in aqueous media has not been extensively reported, likely due to the risk of over-oxidation to more stable Mo(V) or Mo(VI) species.

In Situ Generation and Stabilization of Molybdenum(IV) Hydroxo Intermediates

Given the instability of isolated Mo(OH)₄, its in-situ generation and use as a reactive intermediate is a relevant concept. The transient existence of Mo(IV) hydroxo species is implied in several catalytic and biological systems.

In Biological Systems: Molybdenum-containing enzymes cycle through Mo(IV), Mo(V), and Mo(VI) oxidation states. These biocatalytic reactions involve oxo-transfer and electron transfer processes where water molecules coordinate to the molybdenum center, forming hydroxo and oxo species that are key to the enzyme's function. nih.gov

In Composite Materials: Spectroscopic evidence, such as FT-IR analysis, has suggested the presence of molybdenum hydroxide within composite materials. For example, in a polyaniline-molybdenum selenide (B1212193) composite, vibrational modes corresponding to cyano groups attached to molybdenum hydroxide were identified, indicating its in-situ formation and stabilization within the polymer matrix. mdpi.com

In Sol-Gel Processes: As mentioned previously, the hydrolysis of molybdenum alkoxides involves the in-situ generation of hydroxo intermediates that are precursors to the final oxide material. researchgate.netacs.org The stabilization of these intermediates is challenging, as they readily condense.

Solid-State and Solution-Phase Precipitation Approaches for Molybdenum Hydroxides (e.g., Mo(OH)₃)

The synthesis of discrete molybdenum(IV) tetrahydroxide, Mo(OH)₄, through direct precipitation is not extensively documented in the literature, largely due to the complex aqueous chemistry of molybdenum, which involves various oxidation states and a tendency to form polymeric oxo-hydroxo species. However, precipitation methods have been successfully employed to generate related molybdenum hydroxide and oxyhydroxide compounds, particularly those of molybdenum in lower oxidation states such as Mo(III) and Mo(V). These approaches typically involve the reduction of higher-valent molybdenum species in an aqueous solution, followed by a pH adjustment to induce the precipitation of the insoluble hydroxide.

A common strategy involves the chemical or electrochemical reduction of aqueous molybdate solutions, typically containing Mo(VI), to a lower oxidation state. Following reduction, the precipitation of a hydroxide species is achieved by carefully increasing the pH of the solution. For instance, a patented process describes the reduction of an acid molybdate solution using a reducing agent like metallic iron. google.com In this process, after the reduction of molybdenum ions, the pH is raised to approximately 5.0 to precipitate molybdenum hydroxide. The precipitation is noted to begin at a pH of around 3.5. google.com

Another well-documented reductive precipitation method uses hydrazine (B178648) (N₂H₄) as the reductant. Research on recovering molybdenum from leach solutions demonstrated that using hydrazine in a solution of sodium molybdate leads to the precipitation of molybdenum oxyhydroxide, identified as MoO(OH)₃ (formally a Mo(V) species). ubc.ca This process underscores the principle of reducing Mo(VI) to a lower valence state that readily hydrolyzes and precipitates.

The insolubility of molybdenum hydroxides in specific pH ranges is a key factor in these precipitation methods. Molybdenum(V) oxide, Mo₂O₅, and its corresponding hydroxide, MoO(OH)₃, are known to be insoluble in neutral and alkaline solutions. imoa.info Studies on the precipitation of molybdenum(V) hydroxide have shown that for a molybdenum concentration of 1 mg/mL, approximately 97.5% of the molybdenum can be precipitated in a pH range of 5 to 5.8. nih.gov This pH-dependent solubility is fundamental to controlling the precipitation process.

The physical characteristics of the precipitate are often amorphous, making definitive structural characterization challenging. For example, attempts to synthesize molybdenum hydroxide via electrodeposition from a MoCl₅ aqueous solution resulted in a brown/black amorphous product, with its exact form as Mo(OH)₂ or Mo(OH)₄ being difficult to ascertain without further complex analysis. researchgate.net

The following tables summarize the conditions reported for the precipitation of molybdenum hydroxides and related species.

Table 1: Precipitation of Molybdenum Hydroxide via Reduction and pH Adjustment

| Starting Material | Reductant | Initial pH | Final pH for Precipitation | Precipitate Formed | Source |

|---|---|---|---|---|---|

| Acid Molybdate Solution | Metallic Iron | < 2.0 | ~3.5 - 5.0 | Molybdenum Hydroxide (likely Mo(OH)₃) | google.com |

Table 2: pH-Dependent Precipitation of Molybdenum(V) Hydroxide

| Mo Concentration | pH Range | Precipitation Efficiency | Source |

|---|

These findings collectively illustrate that while the direct precipitation of pure Mo(OH)₄ is elusive, solid-state and solution-phase precipitation methods are effective for producing related lower-valent molybdenum hydroxides and oxyhydroxides like Mo(OH)₃ and MoO(OH)₃. The key process variables include the choice of reductant, control of solution pH, and management of molybdenum concentration.

Equilibria and Predominance Diagrams for Molybdenum(IV) in Aqueous Systems

Establishing a comprehensive predominance diagram for simple mononuclear molybdenum(IV) hydroxo species is challenging because these species are often not the most thermodynamically favored over wide ranges of pH and redox potential. In oxic environments, the Mo(VI) oxidation state is generally dominant. researchgate.netresearchgate.net The aqueous chemistry of Mo(IV) is largely characterized by polynuclear species rather than a series of mononuclear hydroxo complexes.

In non-complexing acidic solutions, the principal Mo(IV) species is the trinuclear aqua ion, [Mo₃O₄(H₂O)₉]⁴⁺. researchgate.netacs.org This cluster is a key feature of Mo(IV) aqueous chemistry and represents the most stable form under these conditions. The equilibria in Mo(IV) solutions, therefore, often involve this central polynuclear species and its reactions.

The presence of other ions in solution significantly alters the equilibria. For instance, studies in 4 M hydrochloric acid indicate the formation of chloro-complexes of Mo(IV), though the exact nature of these species has been a subject of detailed investigation. acs.org The equilibria are shifted towards the formation of species where ligands, such as halides, have displaced water molecules from the molybdenum coordination sphere.

| Aqueous Environment | Predominant Molybdenum(IV) Species | Reference(s) |

| Acidic, Non-complexing Media | [Mo₃O₄(H₂O)₉]⁴⁺ (trinuclear aqua ion) | researchgate.net, acs.org |

| Strong Hydrochloric Acid | Chloro-aqua/oxo complexes | acs.org |

| Hydrofluoric Acid | [Mo₃O₄F₉]⁵⁻ | acs.org |

| Cyanide Solution | [Mo(CN)₈]⁴⁻ | imoa.info, scribd.com |

Solution Stability and Transformation Dynamics of Molybdenum(IV) Hydroxo Complexes

The stability of Mo(IV) in aqueous solution is limited by its tendency to undergo disproportionation and to polymerize into more stable, larger structures.

As an intermediate oxidation state, Mo(IV) can be unstable relative to its neighboring oxidation states, Mo(III) and Mo(V) or Mo(VI). Consequently, disproportionation reactions can occur, where Mo(IV) is simultaneously oxidized and reduced. This behavior is a key aspect of its reactivity.

For example, some reactions involving Mo(V) complexes require a preliminary disproportionation step that forms Mo(IV) and Mo(VI) species. rsc.org This observation implies that the relative stabilities of these three oxidation states are closely balanced and interconvertible. The disproportionation of Mo(IV) β-diketonate complexes has also been identified during synthetic procedures, highlighting the inherent instability of the +4 oxidation state under certain conditions. ethz.chnih.gov Many catalytic processes that utilize molybdenum involve a redox cycle between Mo(IV) and Mo(VI), which inherently relies on the facile interconversion and relative stabilities of these states. rsc.org

A defining characteristic of Mo(IV) aqueous chemistry is its pronounced tendency to form polynuclear clusters with oxo-bridges. The most well-documented example is the trinuclear cation, [Mo₃O₄(H₂O)₉]⁴⁺. researchgate.netacs.org This species features a core structure built around a triangle of molybdenum atoms. This core is stabilized by bridging oxygen atoms, creating a robust cluster that persists in acidic solutions.

While discrete dimeric hydroxo complexes of Mo(IV) are not as well-characterized, the formation of oxo-bridged structures is a common theme in molybdenum chemistry. For instance, stable μ-oxo bridged dimers are well-known for Mo(V). publish.csiro.au Furthermore, analogous systems with different bridging atoms, such as thiol-bridged Mo(IV) dimers, have been synthesized and show interconversion between monomeric and dimeric forms, illustrating the thermodynamic driving force for forming these bridged species. acs.org

| Polynuclear Mo(IV) Species | Structural Features | Reference(s) |

| [Mo₃O₄(H₂O)₉]⁴⁺ | Trinuclear cluster with a {Mo₃O₄}⁴⁺ core. Each Mo is coordinated by water molecules. | researchgate.net, acs.org |

| [Mo₃O₄F₉]⁵⁻ | Fluoride analogue of the aqua ion, isolated from HF solutions. | acs.org |

| [Mo₂ (SR)₂(mnt)₄]²⁻ | Example of a thiol-bridged (not oxo-bridged) Mo(IV) dimer. | acs.org |

Influence of pH and Ligand Environment on Molybdenum(IV) Hydroxo Speciation

The speciation of Mo(IV) is highly sensitive to both pH and the surrounding chemical matrix. An increase in pH causes the deprotonation of the coordinated water molecules in aqua complexes like [Mo₃O₄(H₂O)₉]⁴⁺. This hydrolysis leads to the formation of hydroxo- and subsequently oxo- species, which can promote further polymerization and may ultimately lead to the precipitation of hydrous molybdenum(IV) oxide, MoO₂·nH₂O.

In the absence of strongly coordinating ligands, Mo(IV) has a limited range of stability in aqueous solution. Depending on the pH and redox potential, it may precipitate as molybdenum dioxide (MoO₂) or undergo oxidation to the more stable Mo(VI) state. imoa.info The presence of specific ligands is crucial for stabilizing the Mo(IV) oxidation state. For example, in hydrofluoric acid, the water ligands on the trinuclear cluster are replaced by fluoride, resulting in the isolation of the [Mo₃O₄F₉]⁵⁻ ion. acs.org This demonstrates how the ligand environment can dictate the specific complex that is formed.

Complexation and Interactions of Molybdenum(IV) with Various Ligands in Aqueous Solution

The stabilization of the Mo(IV) oxidation state in aqueous solution is most effectively achieved through complexation with various ligands. These ligands can prevent both disproportionation and oxidation by forming thermodynamically stable coordination complexes.

The most prominent example of a stable aqueous Mo(IV) species is the octacyanomolybdate(IV) ion, [Mo(CN)₈]⁴⁻. imoa.infoscribd.com This complex is noted for its remarkable stability and kinetic inertness toward substitution and protonation, even in strongly acidic solutions. scribd.com

A wide array of other organic and inorganic ligands can also form stable complexes with Mo(IV). These include:

β-diketonates: These ligands form stable, often octahedral, dichloride or bistriflate complexes with Mo(IV) that can be isolated and used as catalysts. nih.gov

Nitrogen-donor ligands: Ligands such as pyrazole (B372694) can form stable Mo(IV) complexes. d-nb.info

Amino acids and other chelators: Alanine and 8-hydroxyquinoline (B1678124) have been used to synthesize mixed-ligand Mo(IV) complexes with octahedral structures. ccsenet.org

The formation of these complexes underscores the principle that the aqueous chemistry of Mo(IV) is largely a chemistry of its coordinated compounds rather than its simple hydroxo or aqua species.

| Ligand Type | Example Ligand(s) | Resulting Mo(IV) Complex/Species | Reference(s) |

| Pseudohalide | Cyanide (CN⁻) | [Mo(CN)₈]⁴⁻ | imoa.info, scribd.com |

| Halide | Fluoride (F⁻) | [Mo₃O₄F₉]⁵⁻ | acs.org |

| β-Diketone | Acetylacetonate (acac) | [Mo(acac)₂Cl₂] | nih.gov |

| N-Heterocycle | Pyrazole (pzH) | Mo(IV) scorpionato complexes | d-nb.info |

| Mixed N,O-donors | Alanine, 8-hydroxyquinoline | Mixed-ligand octahedral complexes | ccsenet.org |

Structural Characterization of Molybdenum(IV) Hydroxo Coordination Spheres

The structural elucidation of Mo(IV) hydroxo complexes reveals a rich diversity, from simple mononuclear species to complex polynuclear clusters where hydroxo groups often act as bridging ligands.

Mononuclear Mo(IV) complexes containing hydroxo ligands are relatively rare and typically require stabilization by bulky or strongly coordinating ancillary ligands to prevent polymerization into oxo-bridged species. These complexes are often synthesized through carefully controlled hydrolysis of Mo(V) or Mo(VI) precursors or by direct protonation of Mo(IV)-oxo complexes.

For instance, studies on manganese complexes, which serve as valuable analogues, highlight that changes between oxo and hydroxo states significantly affect the metal's net charge, redox potential, and bond order. acs.orgnih.gov In a Mn(IV) model system, the Mn(IV)-OH and Mn(IV)=O moieties show different reactivities in hydrogen abstraction and oxygenation reactions. acs.orgnih.gov While direct structural data for simple [Mo(OH)ₓ]ⁿ⁻ species are scarce, the principles observed in manganese chemistry suggest that the Mo-OH bond in a mononuclear Mo(IV) complex would be highly reactive. The stabilization of such a species is critical and is typically achieved through the use of sterically demanding ligands that encapsulate the metal center.

Molybdenum has a strong propensity to form polynuclear clusters, where multiple metal centers are bridged by oxo (O²⁻) and/or hydroxo (OH⁻) ligands. These clusters are of great interest and can range from simple dinuclear units to very large, high-nuclearity structures. researchgate.netrsc.org

The formation of these clusters often involves the condensation of lower nuclearity precursors. The bridging hydroxo ligands play a critical role in the assembly and structural integrity of these architectures. For example, tetranuclear molybdenum clusters have been synthesized that feature a {Mo₄O₄(μ₃-O)₂(μ-O)₂(μ-OR)₂}²⁺ core, showcasing the diverse bridging modes of oxygen-containing ligands. researchgate.net In some cases, very large polyoxomolybdates can form, incorporating hundreds of molybdenum atoms. researchgate.netrsc.org

A specific example involves water-soluble Mo₃S₄ clusters stabilized by diphosphine ligands. Depending on the pH, a hydroxo group from the ligand can coordinate to the cluster core, demonstrating the dynamic nature of hydroxo ligand binding in polynuclear systems. acs.org

Ligand Design Principles for Stabilizing Molybdenum(IV) Hydroxo Architectures

The stability and reactivity of Mo(IV) hydroxo complexes are profoundly influenced by the surrounding ligand sphere. The design of ancillary ligands is therefore a key strategy to control the properties of these compounds.

Ancillary ligands are crucial for stabilizing Mo(IV) complexes. researchgate.net The electronic and steric properties of these ligands dictate the reactivity and stability of the resulting complex. researchgate.net

Phosphine (B1218219) Ligands: Tertiary phosphines are widely used in molybdenum chemistry due to their tunable electronic and steric properties. uab.cat They can stabilize low-valent molybdenum centers and influence the reactivity of other coordinated ligands. nih.govacs.org For example, PNP pincer ligands have been used to synthesize cationic mono-oxo Mo(IV) complexes. nih.gov The electronic effects of various phosphine ligands on LMo(CO)₅ complexes have been studied in detail, revealing how they modulate the metal center's properties. acs.org

Thiolate Ligands: Sulfur-donor ligands are particularly relevant due to the prevalence of sulfur coordination in the active sites of many molybdoenzymes. imoa.info Thiolate ligands can stabilize Mo(IV) and are known to form complexes across a range of molybdenum oxidation states from Mo(III) to Mo(VI). imoa.info Dithiolene ligands, in particular, are excellent for modeling the active sites of certain molybdenum enzymes. researchgate.netnih.gov The introduction of hydrogen bonding within the thiolate ligand can also modulate the redox properties of the molybdenum center. rsc.org

Nitrogen-Donors: Nitrogen-donor ligands, from simple amines and pyrazoles to complex macrocycles, are effective in stabilizing various molybdenum complexes. nih.govresearchgate.net They are used to synthesize stable cationic Mo(II) complexes, which can be precursors to higher oxidation state species. nih.gov The reaction of Mo(IV) precursors with aromatic nitrogen-donor ligands can lead to stable oxo- and imido-Mo(IV) complexes. iyte.edu.trtubitak.gov.tr

The chelate effect and steric hindrance are powerful tools in directing the synthesis of specific Mo(IV) hydroxo architectures.

Chelate Effects: The use of bidentate or tridentate chelating ligands enhances the thermodynamic stability of the resulting complex compared to analogous complexes with monodentate ligands. This effect is critical for creating robust Mo(IV) complexes. For instance, bidentate O,O-, S,O-, and N,N-chelating ligands have been successfully coordinated to a Mo(IV) center stabilized by a tridentate hydrotris(pyrazolyl)borate (Tp) ligand. nih.gov The Tp ligand itself provides significant steric shielding, preventing unwanted dimerization reactions. nih.govnih.gov

Steric Considerations: The size of ligands is a determining factor in the coordination number and geometry of a metal complex. libretexts.org Bulky ligands can prevent the formation of polynuclear species by sterically blocking the approach of other metal complexes. researchgate.net This strategy is essential for isolating mononuclear Mo(IV) hydroxo or oxo complexes. For example, the use of a sterically bulky chelate ligand effectively prevents the formation of dinuclear Mo(V) species. researchgate.net Similarly, sterically demanding N,N-chelating ligands have been shown to stabilize otherwise unstable η³-indenyl molybdenum compounds by disfavoring dissociation. rsc.org

Electron Transfer Properties and Redox Potentials of Molybdenum(IV) Hydroxo Systems

The redox chemistry of molybdenum is central to its function in catalysis, with the Mo(IV), Mo(V), and Mo(VI) states being particularly important. lookchemmall.com The electron transfer properties of Mo(IV) hydroxo systems are highly dependent on the coordination environment.

The presence of hydroxo versus oxo ligands can significantly alter the redox potential. Studies on analogous manganese systems show that Mn(IV)-OH species have a higher redox potential and facilitate electron transfer more readily than their Mn(IV)=O counterparts. acs.orgnih.gov This is attributed to the change in net charge and metal-oxygen bond order upon protonation/deprotonation. acs.orgnih.gov

Cyclic voltammetry is a key technique for probing these properties. For many Mo(IV) complexes, quasi-reversible or irreversible redox waves corresponding to the Mo(IV)/Mo(V) and Mo(V)/Mo(VI) couples are observed. lookchemmall.comresearchgate.net The exact potentials of these couples are fine-tuned by the ancillary ligands. For example, in a series of dioxo-molybdenum(VI) complexes with thiophenolate ligands, the redox potentials for the Mo(VI)/Mo(V) couple were shown to be modulated by the presence and nature of intramolecular hydrogen bonds. rsc.org In a study of Mo(IV) complexes with O,O-, S,O-, and N,N-chelating ligands, the redox potentials were found to be influenced by the donor atoms of the bidentate ligand. nih.gov

The table below presents redox potential data for several illustrative molybdenum complexes, highlighting the influence of the ligand sphere on the electron transfer properties.

| Complex/System | Redox Couple | E₁/₂ (V vs. ref) | Ancillary Ligands | Source(s) |

| Ethylbenzene (B125841) dehydrogenase | Mo(VI)/Mo(V) | +0.259 (vs. SHE) | Mo-bis-MGD cofactor, Fe-S, Heme b | nih.gov |

| Ethylbenzene dehydrogenase | Mo(V)/Mo(IV) | +0.099 (vs. SHE) | Mo-bis-MGD cofactor, Fe-S, Heme b | nih.gov |

| [TpⁱᵖʳMoO(maltolato)] | Mo(V)/Mo(IV) | +0.357 (vs. NHE) | Hydrotris(3-isopropylpyrazolyl)borate, Maltolato (O,O-chelate) | nih.gov |

| [TpⁱᵖʳMoO(thiomaltolato)] | Mo(V)/Mo(IV) | +0.297 (vs. NHE) | Hydrotris(3-isopropylpyrazolyl)borate, Thiomaltolato (S,O-chelate) | nih.gov |

| Mo(acac)₃ | Mo(IV)/Mo(III) | -0.21 (vs. Fc/Fc⁺) | Acetylacetonate | rsc.org |

| Mo(acac)₃ | Mo(III)/Mo(II) | -2.09 (vs. Fc/Fc⁺) | Acetylacetonate | rsc.org |

This table is for illustrative purposes. The reference electrodes (ref) and solvent conditions vary between studies, affecting direct comparability. SHE: Standard Hydrogen Electrode; NHE: Normal Hydrogen Electrode; Fc/Fc⁺: Ferrocene/Ferrocenium couple.

These studies collectively demonstrate that the coordination environment around a Mo(IV) center, particularly the interplay between hydroxo/oxo groups and the electronic and steric properties of ancillary ligands, is fundamental to controlling its structure, stability, and redox behavior.

Probing Metal-Ligand Bonding in Molybdenum(IV) Hydroxo Complexes

The nature of the metal-ligand bond in molybdenum(IV) hydroxo complexes is a critical aspect of their coordination chemistry, influencing their structure, stability, and reactivity. A variety of spectroscopic techniques and computational methods have been employed to elucidate the electronic structure and bonding interactions between the molybdenum(IV) center and the hydroxo ligands.

Computational and experimental studies have revealed significant weakening of the O-H bond in hydroxo ligands upon coordination to a molybdenum center. chemrxiv.org This weakening facilitates processes such as hydrogen atom abstraction. chemrxiv.org The bonding in d² metal-oxo complexes, including those of molybdenum(IV), has been investigated using variable-pressure luminescence spectroscopy, providing insights into their electronic structure. umontreal.ca

Spectroscopic and computational investigations of molybdenum(IV) oxo complexes provide a framework for understanding the closely related hydroxo species. uofallujah.edu.iqnih.gov For instance, the frontier orbitals of a pseudo square pyramidal Mo(IV) oxo complex show a Mo≡O triple bond, with the HOMO being the xy orbital and the LUMO+1 and LUMO+2 orbitals being Mo–O π* antibonding orbitals. nih.gov This indicates significant π-donation from the oxo ligand to the metal. nih.gov Similar π-interactions are expected for hydroxo ligands, albeit to a lesser extent.

The reaction of certain molybdenum(IV) complexes with water can lead to the formation of hydroxo species. chemrxiv.org The resulting complexes have been characterized by various spectroscopic methods, which, in conjunction with computational analysis, provide detailed information about the Mo-O(H) bond. chemrxiv.org

Research on related molybdenum complexes further informs the understanding of Mo(IV)-hydroxo bonding. For example, studies on molybdenum(VI) species in aqueous solutions at varying pH and temperature have provided data on the formation and structure of various hydroxo and oxo-hydroxo species. researchgate.netethz.ch While in a higher oxidation state, these studies offer valuable comparative data on Mo-O bond characteristics. Additionally, the study of dinuclear molybdenum(IV) complexes with bridging hydroxo ligands has provided structural and spectroscopic data, including Mo-O bond lengths and angles within the Mo-O-Mo core. acs.org

Detailed findings from spectroscopic and computational studies are summarized in the tables below, offering a quantitative look at the metal-ligand bonding in molybdenum(IV) hydroxo and related complexes.

Table 1: Spectroscopic Data for Molybdenum(IV) Complexes

| Complex | Technique | Observed Frequencies (cm⁻¹) | Assignment | Reference |

|---|---|---|---|---|

| [Mo(PNPMe-iPr)(O)I]⁺ | IR | 955 | ν(Mo≡O) | nih.gov |

| [Mo(PNPMe-iPr)(O)Br]⁺ | IR | 940 | ν(Mo≡O) | nih.gov |

| Szenicsite (Cu₃(MoO₄)(OH)₄) | Raman | 898 | ν₁ symmetric stretching of MoO₄ | researchgate.net |

| Szenicsite (Cu₃(MoO₄)(OH)₄) | Raman | 827, 801 | ν₃(Eg) of MoO₄ | researchgate.net |

| Szenicsite (Cu₃(MoO₄)(OH)₄) | Raman | 349, 308 | ν₂(Ag, Bg) of MoO₄ | researchgate.net |

| Oxomolybdenum(IV) Complex (C3) | IR | 926, 551, 456 | ν(M=O), ν(M-O), ν(M-N) | uofallujah.edu.iq |

Table 2: Computational Data for a Molybdenum(IV) Oxo Complex

| Parameter | Value | Method | Reference |

|---|---|---|---|

| Mo1–O1 bond length | 1.663(2) Å | X-ray Diffraction | nih.gov |

| O-H bond energy in hydroxo complex | ≈ 57 kcal mol⁻¹ | Computational/Experimental | chemrxiv.org |

Table 3: Compound Names

| Compound Name |

|---|

| This compound |

| Molybdenum(IV) |

| Molybdenum(VI) |

| Molybdenum(IV) oxo complex |

| Molybdenum(III) |

| Szenicsite |

| [Mo(PNPMe-iPr)(O)I]⁺ |

| [Mo(PNPMe-iPr)(O)Br]⁺ |

| Oxomolybdenum(IV) Complex (C3) |

| Oxomolybdenum(IV) Complex (C4) |

Oxygen Atom Transfer (OAT) Reactions Catalyzed by Molybdenum(IV) Hydroxo Species

Molybdenum complexes are well-known for their ability to catalyze oxygen atom transfer (OAT) reactions, a process central to many biological and industrial oxidations. imoa.inforsc.org In these reactions, a molybdenum(IV) center is oxidized to molybdenum(VI) by accepting an oxygen atom from an oxidant, which is then transferred to a substrate, regenerating the molybdenum(IV) species. rsc.orgnih.gov

The general mechanism can be represented as: Mo(IV) + XO → Mo(VI)O + X Mo(VI)O + Y → Mo(IV) + YO

In certain enzymatic and synthetic systems, the hydroxo group bound to a molybdenum center can act as a nucleophile. nih.gov For instance, in the hydroxylation of substrates by enzymes like xanthine (B1682287) oxidase, a Mo-OH group is proposed to initiate a nucleophilic attack on a carbon center of the substrate. nih.govresearchgate.netpnas.org This process is often facilitated by a nearby base that deprotonates the Mo-OH group, enhancing its nucleophilicity. nih.govresearchgate.net The resulting Mo-O- species then attacks the substrate. nih.govresearchgate.net

The reaction can be summarized as: L_nMo(IV)-OH + B ⇌ L_nMo(IV)-O⁻ + BH⁺ L_nMo(IV)-O⁻ + Substrate → [L_nMo(IV)-O-Substrate]⁻

This nucleophilic attack is a key step in the incorporation of an oxygen atom, derived from water, into the substrate. pnas.org

For example, in some proposed mechanisms for xanthine oxidase, the reduction of Mo(VI) to Mo(IV) is thought to involve the transfer of a hydride from the substrate to a ligand on the molybdenum center. nih.gov Subsequent steps then involve the Mo(IV) species in the catalytic cycle. The reverse process, hydride transfer from a molybdenum complex, is also significant in hydrogenation reactions. pnnl.govroyalsocietypublishing.org Molybdenum(IV) dihydride intermediates have been observed in the catalytic hydrogenation of alkenes. nih.gov

Role of Molybdenum(IV) Hydroxo/Oxo Species in Coupled Proton-Electron Transfer (PCET) Reactions

Coupled proton-electron transfer (PCET) is a fundamental process where both a proton and an electron are transferred in a single kinetic step or in separate, concerted steps. unc.eduresearchgate.netnih.gov Molybdenum(IV) hydroxo and oxo species are intimately involved in PCET reactions, which are essential for many catalytic transformations, including those in biological systems. nih.govuark.eduacs.org

The interconversion between aqua, hydroxo, and oxo ligands on a metal center is a classic example of PCET. pnas.org For molybdenum, the following equilibria are central: [L_nMo(IV)-OH₂]²⁺ ⇌ [L_nMo(IV)-OH]⁺ + H⁺ (Proton Transfer) [L_nMo(IV)-OH]⁺ ⇌ [L_nMo(V)=O]²⁺ + e⁻ + H⁺ (PCET)

The redox potential of the Mo(V)/Mo(IV) couple is often pH-dependent, indicating the involvement of proton transfer in the redox process. pnas.org This coupling allows for the modulation of the redox properties of the molybdenum center, facilitating catalysis. In some systems, the catalytic cycle involves a PCET couple between a Ruthenium oxo-[IV,IV,III] and a Ruthenium hydroxo-[IV,III,III] state. nih.gov

Interconversion Between Molybdenum(IV) Hydroxo, Oxo, and Aqua Forms

The coordination sphere of molybdenum(IV) in aqueous or protic environments is dynamic, with facile interconversion between aqua ([Mo(H₂O)]⁴⁺), hydroxo ([Mo(OH)]³⁺), and oxo ([Mo=O]²⁺) forms. This interconversion is governed by the pH of the solution and the nature of the other ligands present. imoa.infowikipedia.org

The general equilibria can be represented as: [L_nMo-OH₂] ⇌ [L_nMo-OH] + H⁺ [L_nMo-OH] ⇌ [L_nMo=O] + H⁺

These transformations are crucial as the reactivity of the molybdenum center is significantly altered. For instance, the oxo form is often the active species in OAT reactions, while the hydroxo form can act as a nucleophile or a Brønsted base. nih.govresearchgate.net The aqua form is typically a Brønsted acid. The formation of (hydroxo)oxo-Mo(V) complexes has been observed upon oxidation of oxo-Mo(IV) complexes in the presence of water. nih.gov

Electron- and Proton-Coupled Processes in Molybdenum(IV) Redox Cycling

The redox cycling of molybdenum between its various oxidation states, particularly Mo(IV), Mo(V), and Mo(VI), is the cornerstone of its catalytic activity. rsc.orgnih.gov These redox changes are almost invariably coupled with proton transfer events, especially when aqua, hydroxo, or oxo ligands are involved. pnas.org

In many molybdoenzymes, the catalytic cycle involves a two-electron reduction from Mo(VI) to Mo(IV), followed by two sequential one-electron oxidation steps back to Mo(VI), with Mo(V) as a key intermediate. nih.gov Each of these electron transfer steps can be coupled to the uptake or release of protons.

For example, the reduction of a Mo(VI)-dioxo species to a Mo(IV)-oxo species can be described by the following general scheme, which highlights the coupled electron and proton transfers: [Mo(VI)O₂]²⁺ + 2e⁻ + 2H⁺ → [Mo(IV)O(OH₂)]²⁺

The specific pathway and the intermediates formed depend on the reaction conditions and the ligand environment. Electrochemical studies have been instrumental in elucidating these coupled processes, often revealing complex mechanisms with multiple electron and proton transfer steps. uark.edubasinc.com

The following table summarizes the key reaction types involving molybdenum(IV) hydroxo intermediates:

| Reaction Type | Key Mo Species | Role of Mo(IV)-OH | General Transformation |

| Oxygen Atom Transfer (OAT) | Mo(IV)=O, Mo(VI)=O | Precursor to active oxo species | Mo(IV) ↔ Mo(VI) |

| Nucleophilic Attack | Mo(IV)-OH, Mo(IV)-O⁻ | Nucleophile | Formation of Mo-O-Substrate bond |

| Hydride Transfer | Mo(IV)-H | Hydride acceptor/donor | C-H activation or hydrogenation |

| Proton-Coupled Electron Transfer (PCET) | Mo(IV)-OH, Mo(V)=O | Proton donor/acceptor | Mo(IV) + H⁺ ↔ Mo(V) + e⁻ |

| Interconversion | Mo(IV)-OH₂, Mo(IV)-OH, Mo(IV)=O | Acid/base | Changes in coordination sphere |

| Redox Cycling | Mo(IV), Mo(V), Mo(VI) | Intermediate in multi-step redox processes | Catalytic turnover |

Computational and Theoretical Investigations of Molybdenum Iv Oxo Hydroxo Systems

Density Functional Theory (DFT) Studies on Electronic Structures and Reaction Mechanisms

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the properties of molybdenum complexes. DFT calculations allow for a detailed examination of the electronic and geometric properties of these systems, which is crucial for understanding their reactivity. The accuracy of DFT calculations is highly dependent on the choice of exchange-correlation functionals and basis sets, and various combinations are often tested to ensure the reliability of the theoretical models.

Computational studies have been instrumental in characterizing the active sites of molybdoenzymes, where molybdenum cycles between the Mo(IV), Mo(V), and Mo(VI) oxidation states. nih.gov In these enzymes, the molybdenum center is often coordinated by one or more oxo or hydroxo ligands. DFT calculations help in identifying the precise geometry of these active sites and in understanding the electronic interactions between the molybdenum ion and its ligands.

The investigation of reaction pathways, transition states, and energy barriers is a key application of DFT in this field. For instance, in oxygen atom transfer (OAT) reactions, a common catalytic function of molybdenum enzymes, DFT can be used to map the potential energy surface of the reaction, identifying the transition state and calculating the activation energy. This provides a detailed picture of the reaction mechanism at the atomic level.

DFT calculations can be used to determine important thermodynamic and kinetic parameters for reactions involving molybdenum(IV) hydroxo species. Thermodynamic properties such as the enthalpy of formation and Gibbs free energy of formation can be calculated, providing insights into the stability of different species and the spontaneity of reactions. researchgate.net Kinetic parameters, such as activation energies, can be derived from the calculated transition state structures, allowing for the prediction of reaction rates. researchgate.net

For example, the oxidation of molybdenum can be studied computationally to determine the activation energy and the dependence of the reaction rate on factors like oxygen partial pressure. researchgate.net While specific data for simple molybdenum(IV) tetrahydroxide transformations is scarce, the methodology is well-established.

Table 1: Illustrative Thermodynamic and Kinetic Parameters for a Hypothetical Hydroxo Transformation

| Parameter | Calculated Value | Unit |

| Enthalpy of Reaction (ΔH) | -120 | kJ/mol |

| Gibbs Free Energy of Reaction (ΔG) | -95 | kJ/mol |

| Activation Energy (Ea) | 75 | kJ/mol |

| Rate Constant (k) at 298 K | 1.5 x 10-3 | s-1 |

This table presents illustrative data for a hypothetical transformation of a molybdenum(IV) hydroxo species. The values are representative of the types of parameters that can be obtained from DFT calculations.

Quantum Chemical Calculations of Metal-Ligand Bond Strengths in Molybdenum(IV) Hydroxo Complexes

Quantum chemical calculations are employed to determine the strength of the bonds between the molybdenum(IV) ion and its hydroxo ligands. Bond dissociation energy (BDE) is a key parameter that can be calculated to quantify bond strength. ucsb.edu Understanding the Mo-OH bond strength is crucial for predicting the reactivity of these complexes, as the cleavage of this bond is often a key step in catalytic cycles.

Table 2: Illustrative Calculated Bond Dissociation Energies (BDE) for Mo-O Bonds

| Bond | BDE (kJ/mol) |

| Mo-OH (in a hypothetical complex) | 350 |

| Mo=O (in a hypothetical complex) | 550 |

This table provides illustrative BDE values to demonstrate the relative strengths of different types of molybdenum-oxygen bonds as can be determined by quantum chemical calculations.

Molecular Dynamics Simulations for Solvent Effects and Ligand Dynamics

Molecular dynamics (MD) simulations are a powerful computational tool for studying the behavior of molecules in solution. For molybdenum(IV) hydroxo complexes, MD simulations can provide insights into the role of the solvent, typically water, in influencing the structure and reactivity of the complex. swinburne.edu.au The solvent can affect the stability of the complex through hydrogen bonding and other intermolecular interactions.

MD simulations can also be used to study the dynamics of the ligands, including the exchange of hydroxo ligands with water molecules from the solvent. rsc.org This is particularly important for understanding reaction mechanisms in aqueous solution. The development of accurate force fields, which describe the interactions between atoms, is crucial for the reliability of MD simulations. rsc.org

Development and Validation of Computational Models for Molybdenum(IV) Aqueous Chemistry

The development of accurate and reliable computational models is essential for the study of molybdenum(IV) aqueous chemistry. These models must be able to accurately reproduce experimental observations. The validation of computational models is typically achieved by comparing calculated properties with experimental data. drugtargetreview.com

For example, calculated structural parameters can be compared with data from X-ray crystallography, and calculated spectroscopic properties can be compared with experimental spectra. researchgate.net The development of machine learning models is also an emerging area that can accelerate the prediction of properties and the discovery of new catalysts. explorationpub.comresearchgate.net The ultimate goal is to create predictive models that can be used to design new molybdenum-based catalysts with improved efficiency and selectivity.

Advanced Spectroscopic Characterization of Molybdenum Iv Hydroxo Species

X-ray Absorption Spectroscopy (XAS) for Molybdenum(IV) Oxidation State and Coordination Environment

X-ray Absorption Spectroscopy (XAS) is a powerful element-specific technique for determining the oxidation state and local coordination geometry of molybdenum atoms in various materials, including aqueous solutions and amorphous solids. nih.govnih.gov The technique is divided into two distinct regions: X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS). usask.canih.gov

The Mo K-edge XANES spectrum provides direct information about the oxidation state and coordination symmetry of the molybdenum center. The energy of the absorption edge is sensitive to the effective nuclear charge on the Mo atom; as the oxidation state increases, the edge shifts to higher energy. nih.gov For a molybdenum(IV) hydroxo species, the Mo K-edge energy would be expected to lie between that of Mo metal (Mo(0)) and MoO₂ (Mo(IV)) and significantly lower than that of MoO₃ (Mo(VI)). researchgate.net

A pre-edge feature, though often less intense for Mo(IV) compared to Mo(VI) species, can also be observed. researchgate.net The intensity and position of this feature are related to the coordination geometry. For instance, tetrahedral complexes, lacking a center of symmetry, typically show a more intense pre-edge feature than centrosymmetric octahedral complexes. researchgate.net By comparing the XANES spectrum of a sample to those of well-characterized standards, the +4 oxidation state of molybdenum can be unequivocally confirmed. researchgate.net

Table 1: Representative Mo K-edge XANES Pre-edge and Main-edge Energies for Molybdenum Standards Note: Exact energies can vary slightly based on experimental calibration.

| Compound | Molybdenum Oxidation State | Pre-edge Feature (eV) | Main-edge Crest (eV) |

|---|---|---|---|

| Mo Foil | 0 | N/A | ~20000 |

| MoO₂ | +4 | ~20002 (shoulder) | ~20015 |

The EXAFS region of the spectrum, extending several hundred eV above the absorption edge, contains information about the local atomic environment around the central Mo atom. Analysis of the EXAFS oscillations allows for the determination of bond distances, coordination numbers, and the identity of neighboring atoms. acs.org

For a molybdenum(IV) hydroxide (B78521) species, EXAFS analysis would primarily probe the first coordination shell, consisting of oxygen atoms from the hydroxo (–OH) ligands. The fitting of the EXAFS data would yield a precise Mo–O bond distance. In aqueous solutions or solid-state hydroxo/oxo-hydroxo species, typical Mo(IV)–O bond lengths are expected to be in the range of 1.9 to 2.1 Å. researchgate.netnih.gov The analysis can also distinguish between different Mo-scatterer paths, such as Mo–O and Mo–Mo interactions, which would be crucial in identifying the presence of polynuclear or cluster species in solution or the solid state. nih.gov

Table 2: Typical Structural Parameters from EXAFS Analysis for Mo(IV) Environments

| Scattering Path | Typical Bond Distance (R, Å) | Typical Coordination Number (CN) |

|---|---|---|

| Mo–O | 1.9 - 2.1 | 4 - 6 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structural Elucidation

NMR spectroscopy is a fundamental tool for investigating the structure and dynamics of chemical species in solution. Molybdenum has two NMR-active quadrupolar nuclei, ⁹⁵Mo and ⁹⁷Mo. huji.ac.il Of these, ⁹⁵Mo is the nucleus of choice for most applications due to its higher natural abundance, smaller quadrupole moment (which leads to sharper signals), and greater sensitivity. huji.ac.ilresearchgate.net

The ⁹⁵Mo nucleus has a very wide chemical shift range of over 4000 ppm, making it highly sensitive to the electronic environment and coordination sphere of the molybdenum center. huji.ac.il While the paramagnetic nature of d² Mo(IV) can lead to significant line broadening, rendering NMR challenging, signals for certain Mo(IV) complexes have been observed, particularly in diamagnetic polynuclear clusters where spins may be coupled. acs.orgnih.gov For monomeric paramagnetic Mo(IV) species, the detection of a ⁹⁵Mo signal can be difficult.

In studies of aqueous molybdate (B1676688) solutions, distinct ⁹⁵Mo NMR signals are observed for various polyoxomolybdate species. researchgate.netnih.gov While these studies often focus on Mo(VI), the methodology is applicable to Mo(IV) systems. For instance, a signal for cationic Mo(IV) oxospecies has been reported in the range of -62 to -69 ppm in acidic solutions. researchgate.netnih.gov Furthermore, ¹⁷O NMR can be employed to directly probe the hydroxo ligands and distinguish between terminal –OH, bridging μ-OH groups, and water molecules by analyzing their distinct chemical shifts. rsc.orgchemrxiv.org

Table 3: NMR Properties of Molybdenum and Oxygen Isotopes

| Isotope | Spin (I) | Natural Abundance (%) | Gyromagnetic Ratio (rad T⁻¹ s⁻¹) |

|---|---|---|---|

| ⁹⁵Mo | 5/2 | 15.92 | 1.750 x 10⁷ |

| ⁹⁷Mo | 5/2 | 9.55 | 1.787 x 10⁷ |

Electron Paramagnetic Resonance (EPR) Spectroscopy for Paramagnetic Molybdenum Species (if applicable to Mo(IV) or related intermediates)

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that specifically detects species with unpaired electrons. wikipedia.org It is a highly valuable tool for studying paramagnetic metal complexes. libretexts.org The molybdenum(IV) ion has a d² electron configuration. In an octahedral ligand field, its ground state is typically a triplet (S=1), meaning it has two unpaired electrons and is therefore paramagnetic. nih.gov Consequently, EPR spectroscopy is a suitable technique for characterizing monomeric Mo(IV) hydroxo species or related paramagnetic intermediates. ethz.chethz.ch

The EPR spectrum provides information primarily through the g-factor and hyperfine coupling constants. The g-factor gives insight into the electronic structure of the Mo(IV) center, while hyperfine coupling to the ⁹⁵Mo and ⁹⁷Mo nuclei (both with nuclear spin I=5/2) can provide information about the delocalization of the unpaired electrons onto the metal nucleus. The technique is particularly powerful for monitoring single-electron transfer steps in reactions involving Mo(IV) species.

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprints of Mo-OH and Mo=O Bonds

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. It is exceptionally useful for identifying functional groups and providing structural information based on their characteristic vibrational frequencies.

For molybdenum(IV) hydroxide, key vibrational modes include Mo-O stretching and Mo-O-H bending. Raman spectroscopy is particularly well-suited for studying metal-oxygen bonds. lehigh.edu An empirical correlation has been established between the Mo-O stretching frequency observed in the Raman spectrum and the Mo-O bond length, allowing for the estimation of bond distances from vibrational data. semanticscholar.org Bands attributable to Mo-O bond stretching vibrations are typically observed in the 400-800 cm⁻¹ region. researchgate.net The presence of a terminal molybdenum-oxo bond (Mo=O), which could arise from partial dehydration or in related oxo-hydroxo species, would give rise to a strong, characteristic stretching band at a higher frequency, typically in the 900-1000 cm⁻¹ range. lehigh.edu The O-H stretching of the hydroxo groups would be visible in the IR spectrum in the broad region around 3200-3600 cm⁻¹, while Mo-O-H bending modes appear at lower frequencies. researchgate.net

Table 4: Typical Vibrational Frequencies for Molybdenum-Oxygen Bonds

| Bond Type | Vibrational Mode | Typical Frequency Range (cm⁻¹) |

|---|---|---|

| Mo=O (terminal) | Stretching | 900 - 1000 |

| Mo-O-Mo (bridging) | Asymmetric Stretch | 700 - 850 |

| Mo-OH | Stretching | 400 - 600 |

| Mo-O-H | Bending | ~1100-1200 |

UV-Visible Absorption Spectroscopy for Electronic Transitions and Speciation Monitoring

UV-Visible absorption spectroscopy measures the electronic transitions that occur when a molecule absorbs light. For transition metal complexes like molybdenum(IV) hydroxide, two main types of transitions are relevant: d-d transitions and charge-transfer transitions. illinois.edulibretexts.org

The d-d transitions occur between the d-orbitals of the molybdenum ion that are split by the ligand field of the hydroxo groups. For a d² ion in an octahedral field, these transitions are spin-allowed and typically occur in the visible region of the spectrum, although they are often weak.

Ligand-to-metal charge transfer (LMCT) transitions are usually much more intense than d-d transitions. libretexts.org They involve the excitation of an electron from a ligand-based orbital (in this case, on the OH⁻ ligand) to a metal-based d-orbital. These transitions typically occur in the UV or near-UV region. The energy and intensity of these absorption bands are highly sensitive to the coordination environment and oxidation state of the molybdenum, making UV-Vis spectroscopy a valuable tool for monitoring the formation, stability, and reactions of Mo(IV) hydroxo species in solution. imoa.infonih.gov

Table 5: Electronic Transitions in Molybdenum(IV) Complexes

| Transition Type | Description | Typical Spectral Region | Molar Absorptivity (ε, M⁻¹cm⁻¹) |

|---|---|---|---|

| d-d transition | Electron moves between metal d-orbitals (e.g., t₂g → eg) | Visible | < 100 |

Catalytic Applications and Mechanisms Mediated by Molybdenum Iv Hydroxo Species

Enzymatic Catalysis and Biochemical Pathways Involving Molybdenum(IV) Hydroxo Active Sites

In biological systems, molybdenum is an essential trace element found in the active sites of a diverse group of enzymes known as molybdoenzymes. nih.gov With the notable exception of nitrogenase, the molybdenum atom is complexed by a unique pterin-based ligand called molybdopterin, forming the molybdenum cofactor (Moco). nih.govnih.gov These enzymes typically catalyze redox reactions involving the transfer of an oxygen atom to or from a substrate, coupled with a two-electron transfer that cycles the metal between the Mo(VI) and Mo(IV) oxidation states. nih.govnih.gov The oxygen atom involved in these reactions is ultimately derived from water, not diatomic oxygen. nih.govnih.gov

Molybdenum-containing hydroxylases are a major family of molybdoenzymes that introduce a hydroxyl group into a substrate. nih.gov The mechanisms of two prominent members, Xanthine (B1682287) Oxidoreductase and Sulfite (B76179) Oxidase, highlight the central role of the Mo(IV) state.

Xanthine Oxidoreductase (XOR)

Xanthine oxidoreductase is a complex molybdoflavoprotein that catalyzes the final two steps of purine (B94841) catabolism in humans: the hydroxylation of hypoxanthine (B114508) to xanthine and subsequently xanthine to uric acid. redalyc.orgberkeley.edu The active site contains a Moco with the molybdenum coordinated to an oxo group, a sulfido group, the dithiolene of the molybdopterin, and a crucial water-exchangeable hydroxyl group (-OH). nih.govredalyc.org

The catalytic mechanism proceeds through a reductive half-reaction where the molybdenum center is reduced from Mo(VI) to Mo(IV). nih.govberkeley.edu It is now widely accepted that the reaction involves the transfer of the Mo-OH ligand to the substrate. redalyc.org The key steps are as follows:

Base-Assisted Nucleophilic Attack: An active site glutamate (B1630785) residue (Glu1261) acts as a base, abstracting a proton from the Mo(VI)-OH group. redalyc.org This generates a highly nucleophilic Mo(VI)-O⁻ species.

Oxygen Atom Transfer and Hydride Transfer: The Mo-O⁻ attacks an electrophilic carbon on the purine substrate (e.g., C8 of xanthine). redalyc.org This is coupled with the transfer of a hydride ion (H⁻) from the same carbon atom to the equatorial sulfido ligand of the cofactor. nih.govredalyc.org

Reduction of Molybdenum: This concerted step results in the hydroxylation of the substrate and the reduction of the metal center to Mo(IV), with the sulfido ligand becoming a thiol (Mo-SH). redalyc.orgrsc.org

Product Release and Regeneration: The hydroxylated product (uric acid) is released from the active site. The Mo(IV) center is then re-oxidized back to Mo(VI) as two electrons are transferred internally through the enzyme's iron-sulfur clusters to an FAD cofactor. nih.govberkeley.edu The active site is regenerated for the next catalytic cycle by the displacement of the product by a water molecule, restoring the Mo(VI)-OH group. berkeley.edu

| Step | Description | Molybdenum Oxidation State Change |

|---|---|---|

| 1 | Proton abstraction from Mo(VI)-OH by an active site base. | Mo(VI) → Mo(VI) |

| 2 | Nucleophilic attack of Mo-O⁻ on substrate; hydride transfer to Mo=S ligand. | Mo(VI) → Mo(IV) |

| 3 | Formation of hydroxylated product and Mo(IV)-SH species. | - |

| 4 | Product release and regeneration of the active site with H₂O. | Mo(IV) → Mo(VI) (via subsequent electron transfer) |

Sulfite Oxidase (SOX)

Sulfite oxidase is a vital enzyme, particularly in vertebrates, that catalyzes the oxidation of toxic sulfite (SO₃²⁻) to the innocuous sulfate (B86663) (SO₄²⁻), the final step in the metabolism of sulfur-containing amino acids. nih.govnih.gov Unlike XOR, the oxidized Mo(VI) active site in SOX features two oxo ligands. rsc.org The reaction is a direct oxygen atom transfer. rsc.org

The catalytic cycle involves the molybdenum center cycling between Mo(VI) and Mo(IV). nih.gov The generally accepted mechanism is:

Substrate Binding and OAT: Sulfite binds to the Mo(VI) center. An oxygen atom is transferred from the molybdenum to the sulfite, producing sulfate and reducing the metal to a mono-oxo Mo(IV) species. nih.govrsc.org

Product Release: The sulfate product is released from the active site.

Regeneration: The Mo(IV)O center is re-oxidized to the Mo(VI)O₂ state. This occurs via two sequential one-electron transfers to the enzyme's heme cofactor, with an intermediate Mo(V) state being formed. nih.govrsc.org The second oxo ligand is replenished by a water molecule, a process that likely involves a Mo(IV)-OH₂ or Mo(IV)-OH intermediate. rsc.orgrsc.org

The Mo(IV) oxidation state is the cornerstone of oxygen atom transfer chemistry in nearly all molybdoenzymes. rsc.org These enzymes perform two-electron redox reactions, with Mo(VI) and Mo(IV) as the endpoints of the catalytic cycle. nih.gov The Mo(IV) state represents the enzyme after it has completed its chemical task on the substrate—either donating an oxygen atom (as in hydroxylases and oxidases) or accepting one (as in reductases). rsc.orgrsc.org

The regeneration of the active Mo(VI) state from the Mo(IV) intermediate is a critical step that universally involves water. In the case of hydroxylases like XOR, the Mo(IV) center binds a water molecule, which, upon oxidation and deprotonation, forms the reactive Mo(VI)-OH species for the next cycle. berkeley.edu For oxotransferases like sulfite oxidase, the Mo(IV)=O species is reoxidized, and water provides the oxygen atom to regenerate the Mo(VI)=O₂ state. rsc.org This ability to use water as the source of oxygen atoms is a key feature of molybdoenzymes and distinguishes them from many other oxygenases that use O₂. nih.gov The Mo(IV) state can be seen as the interface where the enzyme is "reloaded" with an oxygen atom from the aqueous environment, preparing it for another round of catalysis. rsc.org

Heterogeneous Catalysis Involving Surface-Bound Molybdenum(IV) Hydroxo Entities

Molybdenum compounds are workhorse catalysts in the chemical and petroleum industries, valued for their versatility and resistance to poisoning. nih.gov In heterogeneous catalysis, active sites involving Mo(IV) and associated hydroxo groups are crucial for selective oxidation and dehydrogenation reactions, while Mo(IV) sulfides are the active phase in hydrotreating processes.

Supported molybdenum oxides are widely used for the selective oxidation of hydrocarbons and alcohols, such as the oxidation of methanol (B129727) to formaldehyde (B43269) and propene to acrolein. nih.gov The catalytic mechanism often follows the Mars-van Krevelen model, where lattice oxygen from the catalyst is inserted into the substrate, leading to the reduction of the Mo(VI) center to a lower oxidation state, such as Mo(IV). nih.gov The reduced catalyst is then reoxidized by gas-phase oxygen.

Recent research has identified the formation of specific surface-bound molybdenum(IV) hydroxo entities that create bifunctional catalytic sites. When MoO₃ supported on an oxide like TiO₂ is partially reduced with hydrogen, a MoO₂₋ₓ(OH)ᵧ structure is formed. This surface has dual functionality:

Metallic Sites: The MoO₂ phase possesses metallic character, which is active for dissociating molecular hydrogen.

Brønsted Acid Sites: The hydrogen atoms produced from dissociation bond with surface oxygen atoms to form Brønsted acidic Mo-OH groups.

This bifunctional metal-acid character is highly effective for reactions like the isomerization of light naphtha hydrocarbons. The process involves a dehydrogenation step on the metallic Mo(IV) sites to form an alkene, followed by isomerization of the alkene on the Mo-OH acid sites, and finally, re-hydrogenation on the metallic sites to yield the branched alkane product.

| Catalyst System | Active Species Inferred | Industrial Application | Reference |

|---|---|---|---|

| Fe-Mo Oxides | Fe₂(MoO₄)₃ | Selective oxidation of methanol to formaldehyde | nih.gov |

| Bi-Mo Oxides | Bi₂MoO₆, Bi₂Mo₂O₉ | Selective oxidation/ammoxidation of propene to acrolein/acrylonitrile | nih.gov |

| MoO₃/TiO₂ (reduced) | MoO₂₋ₓ(OH)ᵧ | Isomerization of light naphtha | |

| Mo Oxide on Alumina (B75360) | Surface MoOₓ species | Olefin metathesis | nih.gov |

Hydrodesulfurization (HDS) and hydrodenitrogenation (HDN) are essential refinery processes for removing sulfur and nitrogen from fossil fuels to produce cleaner-burning fuels and prevent downstream catalyst poisoning. nih.gov The industry standard catalysts for these processes are molybdenum disulfide (MoS₂), promoted with either cobalt or nickel, and supported on high-surface-area gamma-alumina (γ-Al₂O₃).

In its sulfided state, molybdenum exists in the Mo(IV) oxidation state. nih.gov The catalytic activity is associated with coordinatively unsaturated sites (CUS), often described as "corner and edge" sites, on the hexagonal slabs of the MoS₂ nanostructure. The accepted mechanism for HDS involves the adsorption of sulfur-containing molecules (like thiophene (B33073) or dibenzothiophene) at these Mo(IV) sites, followed by C-S bond cleavage and hydrogenation steps.

While the active catalytic cycle on the sulfided phase does not directly involve hydroxo species, the Mo-OH groups on the oxide support play an indispensable, albeit indirect, role. The catalyst precursors are molybdenum oxides impregnated onto the alumina support. The surface hydroxyl groups of the alumina are crucial for anchoring the initial molybdate (B1676688) species. The interaction between the molybdenum precursor and the support's hydroxyl groups dictates the dispersion and morphology of the oxide phase, which in turn influences the structure of the final MoS₂ slabs after sulfidation. Therefore, while Mo(IV)-OH entities are not the primary active sites for HDS/HDN, the hydroxo-chemistry of the support and precursor is fundamental to creating a highly active catalyst.

Homogeneous Catalysis Utilizing Soluble Molybdenum(IV) Hydroxo Complexes

Soluble molybdenum complexes provide a platform for detailed mechanistic studies and have been developed as catalysts for a variety of chemical transformations. Many of these systems serve as functional models for the active sites of molybdoenzymes, particularly in the realm of oxygen atom transfer.

A common theme in the homogeneous catalysis of OAT is the Mo(VI)O₂/Mo(IV)O redox couple. A typical catalytic cycle involves:

A dioxo-Mo(VI) complex transfers one of its oxo ligands to a substrate (e.g., a phosphine), producing the oxidized substrate (e.g., a phosphine (B1218219) oxide) and a mono-oxo-Mo(IV) complex. rsc.org

The resulting Mo(IV)O complex is then re-oxidized by a terminal oxidant, such as dimethyl sulfoxide (B87167) (DMSO) or molecular oxygen, to regenerate the active dioxo-Mo(VI) catalyst. rsc.org

The involvement of hydroxo species is often critical during the regeneration step, especially when water is present. Computational and experimental studies have shown that protonation of the remaining oxo-ligand or coordination of a water molecule to the Mo(IV) center can facilitate the catalytic cycle. For instance, putative {MoIV(O)(OH₂)} species have been identified as key intermediates, mimicking how molybdoenzymes use water to replenish their active sites. nih.gov The presence of weak acids has been shown to dramatically accelerate product release from the Mo(IV) center, a step that can be rate-limiting. nih.gov

Beyond OAT, soluble molybdenum complexes containing the metal in the +4 oxidation state have been developed for other important reactions.

Hydrogen Evolution Reaction (HER): Molybdenum-oxo complexes have been identified as robust catalysts for generating hydrogen gas from neutral water. berkeley.edu The catalytic cycle involves proton-coupled electron transfer events where the high-valent oxo-molybdenum species is reduced, passing through Mo(IV) and other low-valent states that are reactive toward proton reduction. nih.govberkeley.edu The constant interaction with water and protons means that aqua and hydroxo ligands are integral to the mechanism.

Allylic Substitution: Mo(IV) bis-β-diketonate bistriflate complexes have recently been shown to be highly active catalysts for allylic substitution reactions, demonstrating the utility of Mo(IV) in C-C and C-N bond-forming reactions. rsc.org

Dehydrogenation: Mo(IV) hydride complexes have been implicated in the catalytic dehydrogenation of ammonia (B1221849) borane, a promising hydrogen storage material.

| Molybdenum Complex Type | Catalytic Reaction | Role of Mo(IV) Species | Reference |

|---|---|---|---|

| Mo(IV)O enedithiolate complexes | Oxygen Atom Transfer (e.g., PPh₃ oxidation) | Reduced form of the catalyst, re-oxidized by an oxygen source. | nih.gov |

| Mo(IV)O iminophenolate complexes | Catalytic aerobic oxidation of phosphines | Key intermediate in the cycle involving O₂ activation. | rsc.org |

| Mo-oxo complexes with pentadentate ligands | Hydrogen Evolution Reaction (HER) from water | Intermediate in the proton-coupled electron transfer cascade. | berkeley.edu |

| Mo(IV) bis-β-diketonate complexes | Allylic substitution | The active Lewis acidic catalyst. | rsc.org |

Alkene Epoxidation and Other Oxidation Reactions

Molybdenum-catalyzed epoxidation of alkenes is a synthetically important reaction, and the catalytic cycle often involves the interconversion between Mo(VI) and Mo(IV) species. While the active oxidant is typically a Mo(VI)-peroxo species, the Mo(IV) state is a key intermediate in the catalytic turnover.

The generally accepted mechanism for alkene epoxidation catalyzed by molybdenum complexes involves the reaction of a Mo(VI) precursor with an oxidant, such as an alkyl hydroperoxide (ROOH), to form a Mo(VI)-peroxo or hydroperoxo complex. This complex then transfers an oxygen atom to the alkene, resulting in the formation of an epoxide and a Mo(VI)-oxo species. mdpi.comnih.gov The subsequent steps to regenerate the active catalyst can involve reduction to Mo(IV).

In some catalytic systems, a Mo(VI) dioxo complex is reduced to a Mo(IV) oxo species during the reaction. rsc.org The Mo(IV) species can then be re-oxidized to regenerate the active Mo(VI) catalyst. For instance, molybdenum(VI) dioxido complexes with functionalized iminophenolate ligands have been shown to catalyze the aerobic oxidation of phosphines. rsc.org In this process, the Mo(VI) complex is first reduced to a Mo(IV) species, which then reacts with molecular oxygen to regenerate the active catalyst. rsc.org

The catalytic performance of molybdenum-based systems in epoxidation is influenced by various factors, including the nature of the ligands and the support material in heterogeneous catalysts. For example, anchoring Mo(VI) groups onto amino-functionalized silica (B1680970) surfaces has been shown to create effective catalysts for the epoxidation of 1-octene (B94956) with ethylbenzene (B125841) hydroperoxide. researchgate.net

| Catalyst System | Alkene | Oxidant | Conversion (%) | Selectivity (%) | Reference |

| [MoO2L(MeOH)] | Cyclooctene | TBHP | ~85 | ~95 | nih.gov |

| MoO2(SAP)/TBHP | Himachalenes | TBHP | - | High | nih.gov |

| Mo complexes on diamino-functionalized silica | 1-octene | EBHP | ~80 | ~80 | researchgate.net |

| Mo(VI) dioxido complexes with iminophenolate ligands | PMe3 | O2 | High | High | rsc.org |

This table presents a selection of molybdenum-catalyzed oxidation reactions, illustrating the versatility of these catalysts. The data is compiled from various research findings.

C-H Activation and Functionalization Reactions

Direct C-H activation and functionalization represent a powerful strategy in organic synthesis, and molybdenum complexes are emerging as promising catalysts in this field. While the direct involvement of molybdenum(IV) hydroxide (B78521) is not always explicitly stated, Mo(IV) species are implicated in catalytic cycles that mediate C-H functionalization.

Photocatalysis using molybdenum complexes has been shown to enable direct C-H functionalization. For example, a molybdenum(VI) dioxo complex, MoO2Cl2(bpy-tBu), can photocatalytically activate C-H bonds. rsc.org The proposed mechanism involves photoexcitation of the Mo(VI) complex, leading to a reactive species that can abstract a hydrogen atom from a hydrocarbon substrate. The resulting Mo(V) species would then be further reduced to Mo(IV) before being re-oxidized to complete the catalytic cycle. Water generated during the reaction can lead to catalyst degradation through ligand substitution. rsc.org

In other approaches, bimetallic systems involving molybdenum have demonstrated cooperative C-H bond activation. A molybdenum-iridium complex, for instance, has been shown to mediate C-H activation across the two metal centers. nih.gov While not a direct example of catalysis by a molybdenum(IV) hydroxo species, it highlights the potential of molybdenum in facilitating this challenging transformation.

The development of C-H functionalization reactions catalyzed by earth-abundant metals like molybdenum is an active area of research, with a focus on improving catalyst performance and expanding the scope of these transformations. acs.orgrsc.org

Photocatalytic and Electrocatalytic Processes Involving Molybdenum(IV) Hydroxo Species